molecular formula C13H10Cl2FNO3S B5015497 N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B5015497
M. Wt: 350.2 g/mol
InChI Key: XUEUJTUIZPSKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DCFMSA, is a sulfonamide derivative that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.72 g/mol.

Mechanism of Action

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX) by binding to its active site. CAIX is a transmembrane protein that is overexpressed in various types of cancer cells and plays a crucial role in cancer progression and metastasis. By inhibiting the activity of CAIX, this compound reduces the pH of the extracellular environment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the activity of CAIX, which in turn reduces the pH of the extracellular environment. This acidic environment inhibits the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it an excellent tool for studying the role of CAIX in cancer progression and metastasis. It is also a fluorescent probe for imaging lysosomes in live cells, which makes it a useful tool for studying the dynamics of lysosomes in live cells.
One of the limitations of this compound is its low solubility in water, which makes it difficult to use in aqueous environments. It is also not very stable in acidic environments, which limits its use in acidic conditions.

Future Directions

There are several future directions for the use of N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in scientific research. One of the potential applications is in the development of new cancer therapies. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. Further research is needed to explore the potential of this compound as a cancer therapy.
Another potential application is in the development of new fluorescent probes for imaging lysosomes in live cells. This compound has been shown to be a selective lysosomal probe, and further research is needed to explore its potential as a tool for studying the dynamics of lysosomes in live cells.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX) and has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been used as a fluorescent probe for imaging lysosomes in live cells. Further research is needed to explore the potential of this compound in the development of new cancer therapies and fluorescent probes for imaging lysosomes in live cells.

Synthesis Methods

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloroaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively used in scientific research for its various applications. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. It has also been used as a tool to study the role of CAIX in cancer progression and metastasis.
This compound has also been used as a fluorescent probe for imaging lysosomes in live cells. It is selectively taken up by lysosomes and emits a green fluorescence upon excitation. This property of this compound has been utilized for studying the dynamics of lysosomes in live cells.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-12-5-2-8(16)6-13(12)21(18,19)17-9-3-4-10(14)11(15)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEUJTUIZPSKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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